3|A-Hydroxy-5-cholestene 3-docosanoate,5-Cholesten-3|A-ol 3-docosanoate,Cholesteryl docosanoate
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Overview
Description
Preparation Methods
Cholesteryl behenate can be synthesized through the esterification of cholesterol with behenic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Cholesteryl behenate undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cholesteryl behenate has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry for the analysis of cholesterol and cholesteryl esters.
Biology: Cholesteryl behenate is studied for its role in lipid metabolism and its association with LDL.
Industry: It is used in the formulation of lipid-based biomaterials and nanotechnology applications.
Mechanism of Action
Cholesteryl behenate exerts its effects primarily through its role in lipid metabolism. It is associated with LDL particles, which are taken up by lysosomes and hydrolyzed to release cholesterol . The enzyme acid cholesteryl ester hydrolase is responsible for this hydrolysis, and defects in this enzyme can lead to the accumulation of cholesteryl esters and the formation of atherosclerotic lesions .
Comparison with Similar Compounds
Cholesteryl behenate is similar to other cholesteryl esters, such as cholesteryl oleate and cholesteryl linoleate . its unique structure, involving behenic acid, gives it distinct properties and applications. For example, cholesteryl behenate has a higher melting point compared to other cholesteryl esters, making it suitable for specific industrial applications .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQXYUYHINMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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